molecular formula C36H45N7O5 B601652 Dabigatran Impurity F CAS No. 211915-07-0

Dabigatran Impurity F

Número de catálogo: B601652
Número CAS: 211915-07-0
Peso molecular: 655.8 g/mol
Clave InChI: HEJZABCHPVKGHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dabigatran Impurity F is a byproduct formed during the synthesis of Dabigatran etexilate, a novel oral anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dabigatran Impurity F involves several steps, starting from the raw materials to the final active pharmaceutical ingredient (API). The process includes the use of various reagents and conditions to achieve the desired product. One of the key steps in the synthesis is the Pinner reaction, which is optimized using design of experiment (DoE) software to establish critical process parameters . The reaction conditions typically involve the use of solvents like methanol and reagents such as n-hexyl-4-nitrophenyl carbonate .

Industrial Production Methods

In industrial production, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of impurities and ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dabigatran Impurity F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound to other related compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-nitroso derivatives, which are of particular concern due to their potential mutagenic and carcinogenic properties .

Mecanismo De Acción

The mechanism of action of Dabigatran Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall safety and efficacy of Dabigatran etexilate. The molecular targets and pathways involved in its formation and potential effects are studied to ensure the quality and safety of the final drug product .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Dabigatran Impurity F include:

Uniqueness

This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate. Its identification and quantification are crucial for ensuring the quality of the final pharmaceutical product .

Propiedades

Número CAS

211915-07-0

Fórmula molecular

C36H45N7O5

Peso molecular

655.8 g/mol

Nombre IUPAC

ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)

Clave InChI

HEJZABCHPVKGHZ-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

O-Octyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.